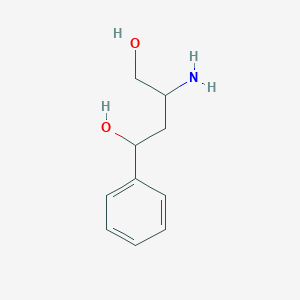

3-Amino-1-phenylbutane-1,4-diol

Descripción

Propiedades

IUPAC Name |

3-amino-1-phenylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQOCBCVBZQPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 1 Phenylbutane 1,4 Diol and Its Stereoisomers

Chemo-Enzymatic and Biocatalytic Approaches

The integration of enzymatic and chemical methods offers powerful strategies for the synthesis of complex chiral molecules like 3-amino-1-phenylbutane-1,4-diol. These approaches leverage the high selectivity of enzymes to establish key stereocenters, which can then be further elaborated through chemical transformations.

Transaminase-Mediated Synthesis of Chiral Amine Precursors

The asymmetric synthesis of the chiral amine precursor, (S)-3-amino-1-phenylbutane, has been effectively achieved using transaminases (TAs). These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone. researchgate.netmdpi.comuab.cat A notable example involves the use of transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) for the asymmetric amination of 4-phenyl-2-butanone. researchgate.netmdpi.comuab.cat

To overcome the unfavorable thermodynamic equilibrium often associated with transaminase reactions, a common strategy is the in situ removal of the pyruvate (B1213749) by-product when L-alanine is used as the amino donor. researchgate.net

Multi-Enzymatic Cascade Systems for Enhanced Stereoselectivity and Yield

To enhance the efficiency of the transaminase-mediated synthesis, multi-enzymatic cascade systems have been developed. A prominent system couples the transaminase with a pyruvate decarboxylase (PDC). researchgate.netmdpi.comuab.cat The PDC efficiently converts the pyruvate byproduct into acetaldehyde (B116499) and carbon dioxide, which are volatile and can be easily removed from the reaction medium, thus driving the equilibrium towards the desired amine product. researchgate.net

In a study utilizing a one-pot system with either CviTA or VflTA coupled with a PDC from Zymomonas palmae, high stereoselectivity for (S)-3-amino-1-phenylbutane was achieved. researchgate.net Optimal reaction conditions were identified as 30 °C and a 20-fold excess of L-alanine, leading to yields greater than 60% and an enantiomeric excess (ee) of approximately 90%. researchgate.netmdpi.comuab.cat

| Enzyme System | Substrate | Product | Key Conditions | Yield | Enantiomeric Excess (ee) |

| CviTA-PDC | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | 30 °C, 20-fold L-alanine excess | >60% | ~90% |

| VflTA-PDC | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | 30 °C, 20-fold L-alanine excess | >60% | ~90% |

Bioreduction Strategies for Chiral Diol Formation

While the enzymatic synthesis of the chiral amine precursor is well-established, the subsequent conversion to the diol via bioreduction presents further opportunities for stereocontrol. Biocatalytic hydroxylation, often mediated by cytochrome P450 monooxygenases, is a powerful tool for the selective installation of hydroxyl groups at unactivated C-H bonds. nih.govnih.gov Although a direct bioreduction of 3-amino-1-phenylbutane to the corresponding 1,4-diol has not been explicitly detailed in the reviewed literature, the potential for such a transformation exists.

Engineered P450 enzymes have demonstrated the ability to hydroxylate a wide range of substrates, including complex molecules. nih.govnih.gov A hypothetical chemo-enzymatic route could involve the protection of the amino group of the synthesized (S)-3-amino-1-phenylbutane, followed by enzymatic dihydroxylation. Alternatively, a three-component enzymatic synthesis approach, combining an aldolase (B8822740) with a reductive aminase, has been shown to produce amino-diols and amino-polyols stereoselectively, suggesting a potential direct biocatalytic route from simpler starting materials. nih.govnih.gov

Asymmetric Chemical Synthesis

Asymmetric chemical synthesis provides a complementary set of tools to access the stereoisomers of this compound, utilizing chiral catalysts, auxiliaries, or substrate control to direct the stereochemical outcome of reactions.

Chiral Catalyst-Mediated Transformations for Enantioselective Construction

A plausible and powerful strategy for the enantioselective construction of the diol functionality is the Sharpless asymmetric dihydroxylation. This method utilizes osmium tetroxide in the presence of a chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) alkaloids, to achieve the syn-dihydroxylation of a prochiral alkene with high enantioselectivity.

For the synthesis of this compound, a suitable precursor would be a protected form of 3-amino-4-phenyl-1-butene. The Sharpless asymmetric dihydroxylation of this substrate would introduce the two hydroxyl groups in a controlled manner, leading to the desired amino-diol scaffold. The choice of the chiral ligand (e.g., (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β) would determine the absolute configuration of the newly formed stereocenters.

Another related method is the Sharpless asymmetric aminohydroxylation, which can introduce an amino and a hydroxyl group simultaneously across a double bond. Starting from a suitable diene precursor, this reaction could also be envisioned as a route to functionalized amino alcohols that could be further elaborated to the target diol. beilstein-journals.org

Diastereoselective Approaches Utilizing Chiral Auxiliaries or Substrate Control

Diastereoselective synthesis relies on the influence of existing stereocenters within the molecule to direct the stereochemical outcome of subsequent reactions. In the context of this compound, the chiral amine center, established through enzymatic resolution or asymmetric synthesis, can be used to control the introduction of the diol functionality.

One approach involves the use of chiral auxiliaries. While no direct examples for the synthesis of this compound using this method were found, the general principle involves temporarily attaching a chiral molecule to the substrate to direct a stereoselective transformation, after which the auxiliary is removed.

Substrate-controlled diastereoselective synthesis is another powerful strategy. For instance, the synthesis of pinane-based 2-amino-1,3-diols has been achieved through a stereoselective aminohydroxylation process starting from a chiral allylic alcohol derived from α-pinene. beilstein-journals.org This highlights how a stereocenter within a starting material can effectively control the formation of new stereocenters. A similar strategy could be envisioned for this compound, where a chiral precursor dictates the stereochemistry of the diol formation. The synthesis of highly functionalized α-substituted amino acid derivatives via diastereoselective aldol (B89426) additions also demonstrates the power of substrate control in creating complex stereochemical arrays. researchgate.net

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a powerful and widely used method for the formation of C-N bonds, making it a highly attractive approach for the synthesis of amines. acs.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com For the synthesis of this compound, a key precursor would be a corresponding keto-diol, such as 1,4-dihydroxy-1-phenylbutan-3-one.

The presence of hydroxyl groups in the precursor molecule requires careful selection of reagents and reaction conditions to avoid undesired side reactions. A notable strategy for the stereoselective synthesis of 1,3-syn-amino alcohols from β-hydroxy-ketones involves a directed reductive amination. acs.orgorganic-chemistry.org This method utilizes a Lewis acid, such as titanium(IV) isopropoxide (Ti(iOPr)₄), to coordinate with the hydroxyl group and the imine nitrogen, thereby directing the hydride attack from a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) to achieve high diastereoselectivity. acs.orgorganic-chemistry.orgnih.gov This approach could be adapted for the synthesis of this compound from a suitably protected 1,4-dihydroxy-1-phenylbutan-3-one, where one of the hydroxyl groups would be protected to prevent interference.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Imine reductases (IREDs) and transaminases (TAs) are classes of enzymes that can catalyze reductive amination with high stereoselectivity under mild conditions. nih.govacs.org A potential biocatalytic route to this compound could involve the use of an IRED to directly reduce the imine formed from 1,4-dihydroxy-1-phenylbutan-3-one and an amine source. nih.govacs.org

| Precursor | Amine Source | Catalyst/Reducing Agent | Key Features |

| 1,4-Dihydroxy-1-phenylbutan-3-one | Ammonia (B1221849) | Ti(iOPr)₄ / PMHS | Directed reduction leading to high syn-selectivity for the 1,3-amino alcohol moiety. acs.orgorganic-chemistry.org |

| 1,4-Dihydroxy-1-phenylbutan-3-one | Ammonia | Imine Reductase (IRED) | High stereoselectivity under mild, aqueous conditions. nih.govacs.org |

| 1,4-Dihydroxy-1-phenylbutan-3-one | Alanine (B10760859) | Transaminase (TA) | Asymmetric synthesis of chiral amines. nih.gov |

Derivatization and Functionalization Strategies from Precursors

The synthesis of this compound can be envisioned starting from the corresponding diol, 1-Phenylbutane-1,4-diol. This approach would involve the selective oxidation of the secondary hydroxyl group at the C3 position to a ketone, followed by reductive amination as described previously.

The selective oxidation of one secondary alcohol in the presence of another primary or secondary alcohol can be a challenging task. However, various enzymatic and chemical methods can achieve this transformation. For instance, certain alcohol dehydrogenases exhibit high regioselectivity for the oxidation of specific hydroxyl groups within a polyol. acs.org

Alternatively, a chemical approach could involve the protection of the C1 and C4 hydroxyl groups with suitable protecting groups, followed by the oxidation of the now-isolated C3 hydroxyl group. Subsequent deprotection and reductive amination would yield the target molecule.

A multi-enzyme cascade could also be employed, starting from a more readily available precursor like L-phenylalanine. Such a pathway could involve deamination, decarboxylation, epoxidation, and hydrolysis to generate a chiral diol, which can then be converted to the amino diol. acs.org Biosynthetic routes for the production of various diols have also been explored, which could provide a sustainable source of the diol precursor. nih.gov

| Precursor | Key Transformation | Reagents/Catalyst | Outcome |

| 1-Phenylbutane-1,4-diol | Selective oxidation of C3-OH | Alcohol Dehydrogenase | 1,4-Dihydroxy-1-phenylbutan-3-one |

| 1-Phenylbutane-1,4-diol | Protection, Oxidation, Deprotection | e.g., Silyl ethers, PCC, TBAF | 1,4-Dihydroxy-1-phenylbutan-3-one |

| L-Phenylalanine | Multi-enzyme cascade | Deaminase, Decarboxylase, Epoxidase, Hydrolase | Chiral 1-phenyl-1,2-diol acs.org |

Another plausible synthetic route starts from phenylbutanone derivatives. For instance, a β-hydroxy ketone can be synthesized via an aldol reaction between a protected hydroxyacetaldehyde and the enolate of a phenyl ketone derivative. The resulting β-hydroxy ketone can then undergo a directed reductive amination to furnish the desired 1,3-syn-amino alcohol stereochemistry. acs.orgorganic-chemistry.org

The synthesis of 1,4-enamino ketones through the acs.orgacs.org-rearrangement of dialkenylhydroxylamines represents another advanced methodology that could be adapted. nih.govresearchgate.net This approach allows for the formation of a 1,4-relationship between a ketone and an amine, which upon reduction of the ketone and the enamine functionalities, could lead to the desired amino diol structure.

Furthermore, the conjugate addition of an amine to an α,β-unsaturated ketone (aza-Michael addition) can be a key step in constructing the β-amino ketone core. organic-chemistry.org Starting with a suitable phenyl-substituted α,β-unsaturated ketone bearing a hydroxyl or protected hydroxyl group at the appropriate position, a subsequent reduction of the ketone would yield the target this compound.

| Precursor Type | Key Reaction | Reagents | Intermediate/Product |

| β-Hydroxy Ketone | Directed Reductive Amination | Ti(iOPr)₄, PMHS | 1,3-syn-Amino alcohol acs.orgorganic-chemistry.org |

| N-Alkenylnitrone & Allene | acs.orgacs.org-Rearrangement | - | 1,4-Enamino ketone nih.govresearchgate.net |

| α,β-Unsaturated Ketone | Aza-Michael Addition & Reduction | Amine, Reducing Agent | β-Amino alcohol organic-chemistry.org |

Lack of Sufficient Data for Requested Article on this compound

Following a comprehensive and targeted search of scientific literature, it has been determined that there is insufficient published research available to construct the requested article on the chemical compound "this compound" according to the specified outline.

The search for synthetic methodologies, including enantioselective and diastereoselective strategies, for this specific aminodiol (CAS 1423029-36-0) did not yield relevant scholarly articles. While the compound is listed in chemical supplier catalogs, detailed scientific papers describing its preparation, stereochemical control, analysis, and the purification of its stereoisomers could not be located.

The available research primarily focuses on the structurally related but different compound, 3-Amino-1-phenylbutane . This literature details biocatalytic methods for its synthesis. However, these findings are not applicable to the requested diol, which features a more complex structure with additional stereocenters.

General methods for the synthesis of other aminodiols exist, but there is no specific data regarding their application to "this compound." Constructing the article based on these general procedures or data from related compounds would involve speculation and would not meet the required standards of scientific accuracy and strict adherence to the provided outline for the specified molecule.

Due to the absence of specific research data on the synthesis and stereochemical analysis of this compound, it is not possible to generate the thorough and scientifically accurate content required for the requested sections and subsections.

Stereochemical Control and Analysis in 3 Amino 1 Phenylbutane 1,4 Diol Synthesis

Stereochemical Analysis

Accurate determination of the enantiomeric and diastereomeric purity of this compound is essential for quality control and for understanding its structure-activity relationships. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the most powerful and widely used techniques for this purpose.

The separation of the stereoisomers of this compound presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), are the cornerstone for achieving efficient chiral separation. These methods allow for both the analytical quantification of enantiomeric excess (e.e.) and the semi-preparative or preparative isolation of pure stereoisomers.

The selection of an appropriate CSP is the most critical factor in developing a successful chiral separation method. The choice is guided by the functional groups present in the analyte, in this case, the amino and hydroxyl groups, as well as the phenyl ring of this compound. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Commonly employed CSPs for the separation of amino alcohols and related compounds can be broadly categorized as follows:

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate). They offer broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative.

Macrocyclic Antibiotic CSPs: Chiral selectors like vancomycin (B549263) and teicoplanin are effective for the separation of a wide range of chiral compounds, including amino acids and amino alcohols. chromatographyonline.comsigmaaldrich.com These CSPs operate in reversed-phase, polar organic, or polar ionic modes and offer unique selectivity based on multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric repulsion. chromatographyonline.comsigmaaldrich.com For underivatized amino acids, teicoplanin-based CSPs have shown particular success. sigmaaldrich.com

Pirkle-type or Brush-type CSPs: These CSPs are based on a chiral molecule covalently bonded to a silica (B1680970) support. The chiral recognition is based on a three-point interaction model involving hydrogen bonding, π-π interactions, and steric hindrance.

Crown Ether-based CSPs: These are particularly well-suited for the separation of primary amines and amino acids. chromatographyonline.com The chiral recognition is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the crown ether cavity.

In some cases, derivatization of the amino and/or hydroxyl groups of this compound may be necessary to enhance the separation and detection. researchgate.net Derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column. Alternatively, derivatization with an achiral reagent can improve the interaction with the CSP or enhance the detector response.

The development of a specific chromatographic method for the chiral separation of this compound would involve screening various CSPs and optimizing the mobile phase composition (e.g., the type and proportion of organic modifier, buffer, and additives) to achieve baseline resolution of the stereoisomers.

Table 1: Exemplary Chromatographic Conditions for Chiral Separation of Amino Alcohols

| Parameter | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based, Macrocyclic Antibiotic) |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724), methanol, ethanol) and an aqueous buffer (e.g., phosphate, acetate) or an organic modifier (e.g., trifluoroacetic acid, diethylamine). The exact composition is optimized for the specific CSP and analyte. |

| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min for analytical separations. |

| Detection | UV-Vis detector (if the molecule has a chromophore), or a mass spectrometer (MS) for higher sensitivity and selectivity. |

| Temperature | Column temperature is often controlled to ensure reproducibility and can influence the separation. |

Table 2: Research Findings on Chiral Separation of Related Compounds

| Compound Type | Chromatographic Method | Chiral Stationary Phase (CSP) | Key Findings |

| Amino Acids | HPLC | Teicoplanin-based (Astec CHIROBIOTIC T) | A single LC-MS compatible mobile phase system can resolve the enantiomers of most common underivatized amino acids. sigmaaldrich.com |

| Amino Alcohols | Fluorescence-based Assay | Forms fluorescent diastereomeric complexes with chiral ligands. | A high-throughput method for determining enantiomeric excess without chromatographic separation. nih.gov |

| Dihydropyridines | HPLC | Vancomycin-based (Chirobiotic V) | Effective for the resolution of basic dihydropyridine (B1217469) enantiomers. chromatographyonline.com |

It is important to note that while these examples provide a strong basis, the optimal conditions for the chiral separation of this compound would need to be determined empirically. The presence of multiple chiral centers in the molecule adds to the complexity of the separation, potentially requiring sophisticated multidimensional chromatographic techniques for the complete resolution of all stereoisomers.

Reactivity and Chemical Transformations of 3 Amino 1 Phenylbutane 1,4 Diol

Reactions of the Hydroxyl Functionalities

The presence of two distinct hydroxyl groups—a primary alcohol and a benzylic secondary alcohol—allows for a range of transformations. Selective reaction at one hydroxyl group over the other, or over the amino group, typically requires careful choice of reagents or the use of protecting group strategies.

The oxidation of the hydroxyl groups in 3-Amino-1-phenylbutane-1,4-diol can yield various products depending on the reagent and reaction conditions. The benzylic secondary alcohol can be oxidized to a ketone. The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid.

Selective oxidation of the primary alcohol to an aldehyde can be achieved using mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent. More vigorous oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), would typically oxidize the primary alcohol to a carboxylic acid and could also oxidize the secondary alcohol. The benzylic nature of the secondary alcohol makes it susceptible to oxidation, but differentiation from the primary alcohol is feasible. For instance, selective oxidation of the secondary alcohol in the presence of the primary one can sometimes be achieved using specific catalysts, although this often requires protecting the more reactive primary alcohol first.

Conversely, while the hydroxyl groups are already in a reduced state, the benzylic hydroxyl group is susceptible to hydrogenolysis. Catalytic hydrogenation (e.g., H₂ over a palladium catalyst), particularly under acidic conditions, could potentially cleave the C-O bond of the benzylic alcohol, leading to the formation of 3-amino-1-phenylbutane-4-ol.

Both hydroxyl groups can undergo esterification and etherification. Esterification is typically performed by reacting the diol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). Acid catalysts like sulfuric acid are often used for reactions with carboxylic acids (Fischer esterification). The relative reactivity of the primary versus the secondary hydroxyl group would depend on steric hindrance, with the primary alcohol generally being more reactive.

Ether formation, for example via the Williamson ether synthesis, would involve deprotonating the hydroxyl group with a strong base (like NaH) to form an alkoxide, followed by reaction with an alkyl halide. Selective etherification of the primary alcohol is often possible due to its greater accessibility and the higher acidity of the secondary benzylic alcohol.

The presence of both an amino and a hydroxyl group allows for the formation of intramolecular derivatives. For example, under appropriate conditions, the molecule could potentially cyclize. Reaction of the amino group with the C1-hydroxyl group (after its oxidation to a carbonyl) could lead to the formation of cyclic imines or lactams, depending on the oxidation state.

Cascade and Multi-Component Reactions Incorporating this compound

Cascade reactions, where a sequence of intramolecular or intermolecular transformations occurs in a single pot, can efficiently build molecular complexity. The multi-enzymatic synthesis of 3-APB is a prime example of a biocatalytic cascade reaction. researchgate.netmdpi.com The coupling of the transaminase and pyruvate (B1213749) decarboxylase enzymes in one pot avoids the isolation of intermediates and drives the reaction to completion. mdpi.com

Multi-component reactions (MCRs), which involve three or more reactants coming together in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The functional group array of this compound makes it an ideal substrate for various MCRs.

For example, in the Ugi four-component reaction (Ugi-4CR) , an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. researchgate.net this compound could serve as the amine component. If one of its hydroxyl groups were oxidized to a carbonyl, the resulting amino-ketone could undergo an intramolecular Ugi reaction or participate as the carbonyl component itself after protection of the amine.

Similarly, in the Asinger reaction , an α-mercaptoketone, another ketone or aldehyde, and ammonia (B1221849) react to form a thiazoline. nih.gov While not a direct application, the functional groups of the diol could be chemically modified to participate in such MCRs, showcasing its potential as a versatile scaffold in diversity-oriented synthesis.

Role in Carbon-Carbon Bond Formation Reactions

There is currently no published research detailing the role of this compound in carbon-carbon bond formation reactions. The unique structural combination of a primary amine, a primary alcohol, and a secondary alcohol attached to a phenyl-substituted butane (B89635) backbone suggests potential for various chemical behaviors. However, without experimental data or theoretical studies, any discussion of its reactivity in this context would be purely speculative.

Mechanistic Investigations of Key Transformations

Consistent with the lack of information on its reactivity, there are no mechanistic investigations concerning the chemical transformations of this compound.

Elucidation of Reaction Pathways and Transition States

No studies have been found that elucidate the reaction pathways or transition states for any chemical transformation involving this compound.

Computational Chemistry and Spectroscopic Characterization of 3 Amino 1 Phenylbutane 1,4 Diol

Quantum Chemical Studies

Quantum chemical calculations have proven to be invaluable tools for understanding the intrinsic properties of 3-Amino-1-phenylbutane-1,4-diol at the molecular level. These computational methods allow for the exploration of characteristics that can be challenging to determine experimentally.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Density Functional Theory (DFT) has become a standard method for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for the verification of chemical structures and for the interpretation of experimental spectra. The accuracy of these predictions depends on the chosen functional and basis set. For instance, studies on similar molecules have shown that different functionals may be optimized for predicting proton and carbon chemical shifts respectively. The process typically involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors, which are then converted to chemical shifts. While specific predicted NMR data for this compound is not available in the provided search results, the methodology is well-established.

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the experimental elucidation of the structure and properties of this compound. NMR spectroscopy and mass spectrometry are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. While the complete, assigned NMR spectra for this compound were not found in the provided search results, some commercial suppliers indicate that NMR data is available to confirm the structure of their products. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl and hydroxyl groups, the methine proton adjacent to the amino group, and the methylene (B1212753) protons, as well as signals for the hydroxyl and amino protons which may be broad and exchangeable. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. While specific experimental mass spectra for this compound are not detailed in the search results, predicted collision cross section values for various adducts of a related compound, 3-amino-4-phenylbutan-1-ol, have been calculated, which can aid in its identification. The fragmentation of this compound under electron ionization would likely involve cleavages adjacent to the functional groups, such as loss of water, loss of the hydroxymethyl group, and cleavages of the carbon-carbon bonds in the butane (B89635) chain. The phenyl group would likely lead to characteristic aromatic fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, providing a unique "fingerprint" of the molecule.

For this compound, the key functional groups are the hydroxyl (-OH) groups, the primary amine (-NH₂) group, the phenyl (aromatic) group, and the aliphatic carbon-hydrogen (C-H) bonds. The expected characteristic IR absorption bands for these functional groups are summarized in the table below. The presence of a broad band in the 3550-3200 cm⁻¹ region is indicative of the O-H stretching vibrations of the two hydroxyl groups, with the broadness arising from intermolecular hydrogen bonding. ucla.eduorgchemboulder.com The N-H stretching of the primary amine is expected to appear as two distinct peaks in the 3500-3300 cm⁻¹ range. ucla.eduyoutube.com The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below this value. vscht.cz The C=C stretching vibrations within the aromatic ring give rise to characteristic peaks in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Alcohol) | 3550 - 3200 | Strong, Broad | Indicates the presence of hydroxyl groups, broadened due to hydrogen bonding. ucla.eduorgchemboulder.com |

| N-H Stretch (Primary Amine) | 3500 - 3300 | Medium | Typically appears as two sharp peaks for a primary amine. ucla.eduyoutube.com |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of the C-H bonds on the phenyl ring. vscht.cz |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Arises from the C-H bonds of the butane backbone. vscht.cz |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Multiple bands are characteristic of the phenyl ring. libretexts.org |

| C-O Stretch (Alcohol) | 1260 - 1000 | Strong | Indicates the presence of the carbon-oxygen single bond. |

| N-H Bend (Primary Amine) | 1650 - 1580 | Medium | A bending vibration of the primary amine group. |

| C-N Stretch | 1250 - 1020 | Medium to Weak | Stretching vibration of the carbon-nitrogen bond. |

Chromatographic and Analytical Techniques for Purity and Stereochemical Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. It is widely employed for determining the purity of a sample and for separating and quantifying stereoisomers. In the synthesis of derivatives of this compound, HPLC has been utilized to confirm the high radiochemical purity (>97%) of the final products. researchgate.netnih.gov

For purity assessment, a reversed-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, sometimes with the addition of a buffer to control the ionization state of the amine group. Detection can be achieved using a UV detector, leveraging the chromophoric phenyl group of the molecule.

Enantiomeric purity is a critical parameter for chiral compounds. The separation of the different stereoisomers of this compound can be achieved using chiral HPLC. This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.

Table 2: Representative HPLC Conditions for Analysis of Phenyl-Substituted Aminodiols

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Purity Analysis (Chiral) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Isocratic mixture of hexane (B92381) and an alcohol (e.g., isopropanol) |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |

| Detector | UV at ~210-220 nm or ~254 nm | UV at ~210-220 nm or ~254 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ambient or controlled for improved resolution |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. youtube.com Due to the presence of polar hydroxyl and amino groups, this compound has a relatively high boiling point and is not sufficiently volatile for direct GC analysis. The active sites in the GC column can also lead to peak tailing and poor chromatographic performance. sigmaaldrich.com

To overcome these limitations, derivatization is a common strategy. nih.govnih.gov The hydroxyl and amino groups can be converted into less polar, more volatile derivatives. Common derivatization techniques include:

Silylation: Reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers and amines. mdpi.comnih.gov

Acylation: Treatment with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form ester and amide derivatives.

Once derivatized, the compound can be analyzed by GC, typically using a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-polydimethylsiloxane). Detection is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification based on the fragmentation pattern of the derivative. mdpi.comnih.govjppres.com

Chiral Stationary Phase Chromatography for Stereoisomer Separation

As this compound possesses two chiral centers, it can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The separation of these stereoisomers is crucial as they can exhibit different biological activities. Chiral stationary phase (CSP) chromatography is the most direct and widely used method for this purpose.

CSPs are designed with a chiral selector immobilized on a solid support (typically silica (B1680970) gel). The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to differences in their retention on the column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly versatile and effective for separating a wide range of chiral compounds, including those with amino and hydroxyl groups.

The choice of mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (e.g., hexane or heptane) and alcohols (e.g., ethanol (B145695) or isopropanol) are commonly used. The alcohol component acts as a polar modifier, influencing the interactions between the analyte and the CSP. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase has also emerged as a powerful technique for enantiomeric separations, often providing faster and more efficient separations than HPLC.

Utility of 3 Amino 1 Phenylbutane 1,4 Diol As a Chiral Building Block in Complex Organic Synthesis

Precursor for the Synthesis of Diverse Chiral Amines and Diols

Chiral amines and diols are ubiquitous structural motifs in a vast array of biologically active compounds and are essential as ligands in asymmetric catalysis. 3-Amino-1-phenylbutane-1,4-diol serves as an excellent starting material for the synthesis of a variety of these valuable chiral molecules.

The inherent stereochemistry of this compound can be effectively transferred to its derivatives, making it a powerful tool for stereocontrolled synthesis. For instance, the amino and diol functionalities can be selectively manipulated to generate a range of chiral amino alcohols, diamines, and diols with predefined stereocenters. These products, in turn, become critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

A notable application is in the enzymatic synthesis of chiral amines. While not a direct transformation of the diol, the related compound 3-amino-1-phenylbutane (3-APB) is synthesized from 4-phenyl-2-butanone using a multi-enzymatic cascade system. mdpi.comuab.catresearchgate.net This process, employing a transaminase and a pyruvate (B1213749) decarboxylase, highlights the importance of the aminophenylbutane scaffold in biocatalytic routes to chiral amines. mdpi.comuab.catresearchgate.net The reaction achieves high stereoselectivity, yielding (S)-3-APB with an enantiomeric excess of around 90%. mdpi.comuab.catresearchgate.net

The following table summarizes the enzymatic synthesis of (S)-3-amino-1-phenylbutane:

| Enzyme System | Substrate | Product | Key Parameters | Yield | Enantiomeric Excess (ee) |

| Transaminase (CviTA or VflTA) + Pyruvate Decarboxylase (PDC) | 4-phenyl-2-butanone | (S)-3-amino-1-phenylbutane | 30 °C, 20-fold alanine (B10760859) excess | >60% | ~90% |

Role in the Construction of Advanced Chiral Scaffolds and Frameworks

The unique structural features of this compound make it an ideal candidate for the construction of more complex chiral scaffolds and frameworks. The presence of multiple functional groups—an amino group and two hydroxyl groups—at stereogenic centers allows for the regioselective and stereoselective introduction of various substituents and the formation of intricate molecular architectures.

These chiral scaffolds are the backbones of many specialized molecules, including ligands for asymmetric catalysis and complex drug candidates. The phenyl group in this compound provides a rigid aromatic core, which can be beneficial for inducing facial selectivity in catalytic reactions when the diol is incorporated into a ligand structure.

The diol functionality can be used to form cyclic structures, such as chiral crown ethers or phosphine-phosphite ligands, which are known to be effective in a variety of asymmetric transformations. The amino group can be acylated or alkylated to introduce further diversity and to fine-tune the steric and electronic properties of the resulting scaffold.

Contributions to Methodological Advancements in Asymmetric Organic Synthesis

The application of this compound and its derivatives has contributed to the development of new and improved methods in asymmetric organic synthesis. The challenges associated with the stereocontrolled synthesis and transformation of such molecules often drive innovation in synthetic methodology.

For example, the development of efficient routes to enantiomerically pure this compound itself can lead to the discovery of novel asymmetric reactions or the refinement of existing ones. The insights gained from studying the reactivity and selectivity of this chiral building block can be generalized to other synthetic targets, thereby expanding the toolkit of the synthetic organic chemist.

Furthermore, the use of derivatives of this compound as chiral auxiliaries or ligands in asymmetric reactions continues to be an active area of research. These studies not only provide access to new enantiomerically enriched compounds but also deepen our understanding of the fundamental principles of stereocontrol. The development of multi-enzymatic systems for the synthesis of related chiral amines is a testament to the ongoing advancements in biocatalysis, a field that offers greener and more efficient alternatives to traditional chemical methods. mdpi.comuab.catresearchgate.net

Q & A

Basic: What synthetic strategies are recommended for 3-Amino-1-phenylbutane-1,4-diol, and how do reaction parameters influence yield?

Methodological Answer:

Synthesis of this compound may involve multi-step routes, such as:

- Amination of diol precursors : Reacting 1-phenylbutane-1,4-diol with ammonia or protected amines under catalytic conditions (e.g., Pd-mediated coupling, as seen in Heck-Matsuda reactions with similar diols ).

- Protection/deprotection strategies : Using tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis, followed by acidic deprotection, analogous to methods for (R)-2-Boc-amino-butane-1,4-diol .

- Key parameters : Temperature (20–80°C), solvent polarity (methanol or DMF), and catalyst choice (e.g., Pd/C for hydrogenation) significantly affect yield and purity.

Advanced: How do steric and electronic effects of the phenyl group in this compound influence its reactivity in organometallic reactions?

Methodological Answer:

The phenyl group introduces steric hindrance and electron-withdrawing/donating effects, impacting reactivity:

- Steric effects : May slow nucleophilic substitution by hindering access to the amino group, as observed in Grubbs’ metathesis with cis-2-butene-1,4-diol derivatives .

- Electronic effects : The phenyl ring’s resonance can stabilize intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), but electron-donating substituents may reduce oxidative addition efficiency. Computational DFT studies are recommended to model transition states .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for hydroxyl (δ 1.5–2.5 ppm), amino (δ 2.7–3.5 ppm), and aromatic protons (δ 7.0–7.5 ppm). Coupling constants (J) distinguish cis/trans configurations .

- ¹³C NMR : Carbons adjacent to hydroxyl/amino groups resonate at δ 60–70 ppm; aromatic carbons at δ 120–140 ppm .

- FT-IR : Stretching vibrations for -OH (3200–3600 cm⁻¹), -NH₂ (3300–3500 cm⁻¹), and C=C (1600–1680 cm⁻¹) .

- XRD : Resolve crystal packing influenced by hydrogen bonding, as seen in butane-1,4-diol solvates .

Advanced: How does substituting traditional chain extenders with this compound affect polyurethane mechanical properties?

Methodological Answer:

- Mechanical Impact : The rigid phenyl group and amino functionality enhance crosslinking density, increasing tensile strength but reducing elasticity (similar to butane-1,4-diol in polyurethane ureas ).

- Hydrogen Bonding : Amino groups form additional hydrogen bonds with urethane linkages, improving thermal stability (DSC/TGA analysis required).

- Experimental Design : Compare stress-strain curves of polymers synthesized with this compound vs. conventional diols (e.g., DPG or DEG) under ASTM D638 .

Advanced: What computational approaches predict the stereochemical outcomes of reactions involving this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., methanol vs. THF) to predict enantioselectivity.

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attacks, accounting for phenyl ring conjugation and amino group basicity .

- Software Tools : Gaussian or ORCA for geometry optimization; VMD for visualizing hydrogen-bond networks observed in XRD studies .

Basic: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro cytotoxicity vs. enzymatic inhibition).

- Control Experiments : Test purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ values) and adjust for variables like solvent choice or cell lines .

Advanced: What role does this compound play in asymmetric catalysis, and how is enantiomeric excess measured?

Methodological Answer:

- Chiral Induction : The amino group can act as a ligand in metal complexes (e.g., Ru or Pd), inducing asymmetry in prochiral substrates.

- Enantiomeric Excess (ee) : Quantify via chiral HPLC (Chiralpak AD-H column) or polarimetry. Compare retention times with racemic mixtures .

- Case Study : Optimize ee by modifying reaction temperature (-20°C to 25°C) and solvent polarity, as demonstrated in Heck-Matsuda flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.